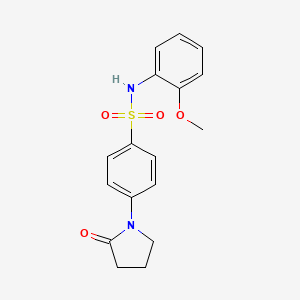![molecular formula C15H16N2O3 B5855162 1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-2,5-pyrrolidinedione](/img/structure/B5855162.png)
1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-2,5-pyrrolidinedione, also known as 1-[2-(quinolin-3-yl)-2-oxoethyl]pyrrolidine-2,5-dione or simply Q-VD-OPh, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. This compound is known to inhibit caspase activity, a key component of the apoptotic pathway, and has been shown to have potential therapeutic applications in a variety of disease models.
作用機序
Q-VD-OPh inhibits caspase activity by binding to the active site of the enzyme and preventing its activation. This results in the inhibition of the apoptotic pathway and the promotion of cell survival. Q-VD-OPh has been shown to be highly selective for caspase inhibition, and does not affect other cellular processes or enzymes.
Biochemical and Physiological Effects:
Q-VD-OPh has been shown to have a number of biochemical and physiological effects in various disease models. In cancer cells, Q-VD-OPh has been shown to inhibit cell growth and induce apoptosis, making it a potential therapeutic agent for the treatment of cancer. In neurodegenerative diseases such as Alzheimer's and Parkinson's, Q-VD-OPh has been shown to protect neurons from apoptosis and oxidative stress, suggesting potential therapeutic applications in these diseases as well.
実験室実験の利点と制限
One of the primary advantages of Q-VD-OPh for lab experiments is its high selectivity for caspase inhibition. This makes it a valuable tool for the study of cell death and survival, as well as in the development of potential therapeutics for diseases such as cancer. However, one limitation of Q-VD-OPh is its potential toxicity at high concentrations, which can affect cellular processes and lead to false results in lab experiments.
将来の方向性
There are a number of potential future directions for the study of Q-VD-OPh. One area of interest is in the development of new therapeutics for cancer and neurodegenerative diseases, based on the caspase inhibition properties of Q-VD-OPh. Another area of interest is in the study of the potential toxicity of Q-VD-OPh at high concentrations, and the development of new compounds with similar caspase inhibition properties but lower toxicity. Overall, the study of Q-VD-OPh has the potential to lead to new insights into the mechanisms of cell death and survival, and the development of new therapeutics for a variety of diseases.
合成法
The synthesis of Q-VD-OPh involves several steps, beginning with the reaction of 2,5-pyrrolidinedione with 3,4-dihydroquinoline in the presence of a base catalyst. The resulting product is then reacted with 2-bromoacetyl chloride to form the final compound. This synthesis method has been optimized and refined over the years, resulting in high yields and purity of Q-VD-OPh.
科学的研究の応用
Q-VD-OPh has been extensively studied for its potential applications in scientific research. One of the primary uses of this compound is as an inhibitor of caspase activity, which is a key component of the apoptotic pathway. This makes Q-VD-OPh a valuable tool in the study of cell death and survival, as well as in the development of potential therapeutics for diseases such as cancer.
特性
IUPAC Name |
1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-13-7-8-14(19)17(13)10-15(20)16-9-3-5-11-4-1-2-6-12(11)16/h1-2,4,6H,3,5,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXXFPKJHHQTKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49730284 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethyl]-pyrrolidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-({2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-1H-benzimidazole](/img/structure/B5855123.png)




![2-hydroxy-4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5855163.png)
![N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5855175.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5855181.png)

